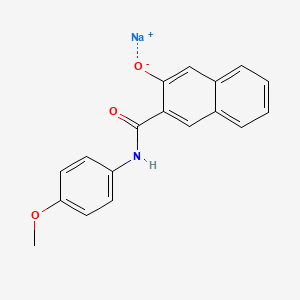
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research fields due to its versatile applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt typically involves the reaction of 3-hydroxy-2-naphthoic acid with 4-methoxyaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenecarboxamides, quinones, and amine derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-chlorophenyl)-
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-nitrophenyl)-
Uniqueness
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
68556-03-6 |
|---|---|
Fórmula molecular |
C18H14NNaO3 |
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
sodium;3-[(4-methoxyphenyl)carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C18H15NO3.Na/c1-22-15-8-6-14(7-9-15)19-18(21)16-10-12-4-2-3-5-13(12)11-17(16)20;/h2-11,20H,1H3,(H,19,21);/q;+1/p-1 |
Clave InChI |
QXHGWQZCZIEBEQ-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


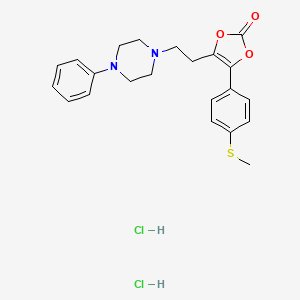

![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
![(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14468280.png)
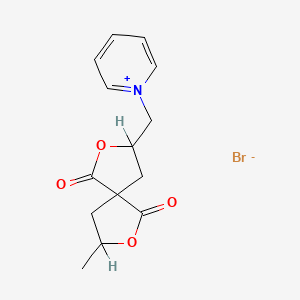
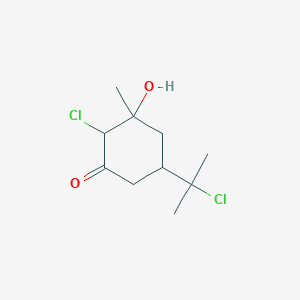
![[1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B14468306.png)

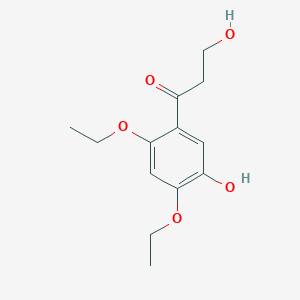
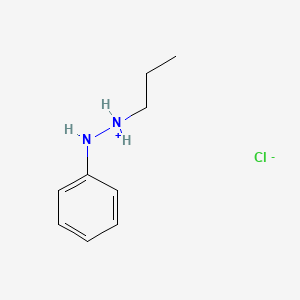
![Oxetane, 3-(chloromethyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14468321.png)


![2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14468332.png)
